molecular formula C14H12N2O3 B14164878 Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- CAS No. 2501-03-3

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-

Katalognummer: B14164878
CAS-Nummer: 2501-03-3
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: MOFALIQXICGDFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzenamine, where the amino group is substituted with a 4-methoxy group and a 2-nitrophenylmethylene group

Vorbereitungsmethoden

The synthesis of Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- typically involves the condensation reaction between 4-methoxybenzenamine and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- can be compared with similar compounds such as:

    Benzenamine, 4-methoxy-: This compound lacks the nitrophenylmethylene group, making it less reactive in certain chemical reactions.

    Benzenamine, N-[(4-nitrophenyl)methylene]-: This compound lacks the methoxy group, which affects its chemical properties and reactivity.

    Benzenamine, 4,4’-methylenebis[2-methoxy-]: This compound has a different substitution pattern, leading to distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

2501-03-3

Molekularformel

C14H12N2O3

Molekulargewicht

256.26 g/mol

IUPAC-Name

N-(4-methoxyphenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O3/c1-19-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16(17)18/h2-10H,1H3

InChI-Schlüssel

MOFALIQXICGDFI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.